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1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Physicochemical profiling Drug-likeness CNS drug design

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 1448030-20-3) is a synthetic research compound with the molecular formula C13H13ClN4O3S and a molecular weight of 340.79 g/mol. It belongs to the azetidine-sulfonyl-triazole hybrid class, incorporating an azetidine ring substituted at the 3-position with a 4-chlorophenylsulfonyl group and N-functionalized with a 2-(1H-1,2,4-triazol-1-yl)ethanone moiety.

Molecular Formula C13H13ClN4O3S
Molecular Weight 340.78
CAS No. 1448030-20-3
Cat. No. B2540486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
CAS1448030-20-3
Molecular FormulaC13H13ClN4O3S
Molecular Weight340.78
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=NC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H13ClN4O3S/c14-10-1-3-11(4-2-10)22(20,21)12-5-17(6-12)13(19)7-18-9-15-8-16-18/h1-4,8-9,12H,5-7H2
InChIKeyNYXVJCARMPKTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 1448030-20-3): Structural Identity and Procurement Baseline


1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 1448030-20-3) is a synthetic research compound with the molecular formula C13H13ClN4O3S and a molecular weight of 340.79 g/mol [1]. It belongs to the azetidine-sulfonyl-triazole hybrid class, incorporating an azetidine ring substituted at the 3-position with a 4-chlorophenylsulfonyl group and N-functionalized with a 2-(1H-1,2,4-triazol-1-yl)ethanone moiety [1]. Its computed physicochemical profile includes an XLogP3-AA of 1, a topological polar surface area (TPSA) of 93.5 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is offered by multiple vendors as a research-grade chemical with a typical purity of 95% .

Why Generic Substitution Fails for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Scientific Research


Generic substitution within this chemical series is not scientifically valid because the target compound integrates three distinct pharmacophoric elements—an electron-withdrawing 4-chlorophenylsulfonyl group, a conformationally constrained azetidine core, and a metal-chelating 1,2,4-triazole—into a single, precisely spaced architecture. The sulfonyl group provides hydrogen-bond acceptor capacity and metabolic stability, while the 4-chloro substituent modulates lipophilicity and electronic character in a manner not replicated by unsubstituted phenyl, alkyl, or heteroaryl sulfonyl analogs [1]. The azetidine ring introduces ring strain (~26 kcal/mol) and conformational restriction that alters target binding kinetics relative to pyrrolidine or piperidine analogs [2]. The 1,2,4-triazol-1-yl ethanone linker positions the triazole at a specific distance from the azetidine amide carbonyl, a geometry that cannot be preserved if either the heterocycle regioisomer (e.g., 1,2,3-triazole) or the linker length is altered [3]. Consequently, replacing any single module with a close analog is expected to produce a compound with a meaningfully different target engagement profile.

Quantitative Differentiation Evidence for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Procurement-Focused Analysis


Lipophilicity (XLogP3) and Polarity (TPSA) Positioning vs. Azetidine-Triazole Chemical Space

The target compound exhibits a computed XLogP3-AA of 1 and a TPSA of 93.5 Ų [1]. These values place it within the favorable range for oral drug-likeness (Lipinski's Rule of Five: XLogP ≤ 5, TPSA ≤ 140 Ų) while its low molecular weight (340.79 g/mol) and zero H-bond donors distinguish it from larger azetidine-sulfonamide clinical candidates that typically exceed 450 g/mol and possess multiple H-bond donors [1]. The absence of hydrogen bond donors may enhance membrane permeability relative to hydroxyl- or amine-containing azetidine analogs [2]. However, direct head-to-head permeability data for this compound versus named comparators are not available in the public domain.

Physicochemical profiling Drug-likeness CNS drug design

Conformational Restriction: Rotatable Bond Count Advantage Over Flexible-Chain 1,2,4-Triazole Ethanone Derivatives

The target compound contains 4 rotatable bonds, with the azetidine ring providing a conformationally restricted core that limits the degrees of freedom between the 4-chlorophenylsulfonyl group and the triazole-ethanone moiety [1]. By contrast, most published biologically active 2-(1H-1,2,4-triazol-1-yl)ethanone derivatives that lack a cyclic constraint (e.g., 1-(4,5-dihydro-3-arylpyrazol-1-yl)-2-(1H-1,2,4-triazol-1-yl)-ethanone series) contain 6–8 rotatable bonds, resulting in a higher entropic penalty upon target binding [2]. The azetidine scaffold is recognized as a privileged structural motif that improves binding affinity through preorganization while maintaining sufficient flexibility for induced-fit interactions [3]. No co-crystal structures of the target compound are available to directly quantify this entropic advantage.

Conformational analysis Ligand efficiency Binding entropy

Antibacterial Class Potential: Triazolo-Azetidine Scaffold Activity Against Gram-Negative Bacteria

The N-substituted triazolo-azetidine scaffold, to which the target compound structurally belongs, has demonstrated antibacterial activity through a translation inhibition mechanism in a validated high-throughput screening campaign [1]. A primary hit from this series exhibited a MIC value of 12.5 µg/mL against E. coli ΔtolC, with a more optimized analog (compound 2) achieving MIC = 6.25 µg/mL, approaching the potency of erythromycin (MIC = 2.5–5 µg/mL) against the same strain [1]. The target compound contains the critical triazolo-azetidine substructure identified as essential for activity, but has not itself been tested in this assay. Direct activity data for the target compound against this comparator are not available.

Antibacterial Gram-negative Translation inhibition

Cholinesterase and Anticancer Activity Class Evidence from 4-Chlorobenzenesulfonyl-Triazole Hybrids

A closely related series of hybrid structures based on the 4-chlorobenzenesulfonyl and 1,2,3-triazole pharmacophores has been systematically evaluated for cholinesterase inhibition and anticancer activity [1]. Within this series, compound 8b demonstrated acetylcholinesterase (AChE) inhibition with an IC50 of 0.29 ± 0.003 mM, approximately 28-fold more potent than the clinical standard galantamine (IC50 = 8 ± 0.05 mM) [1]. For anticancer activity, compound 8c exhibited an IC50 of 3.82 ± 1.86 µM against PC3 prostate cancer cells, surpassing the standard 5-fluorouracil (IC50 = 4.34 ± 1.29 µM), while compound 8h achieved an IC50 of 6.39 ± 1.14 µM against Caco-2 colon adenocarcinoma cells [1]. The target compound shares the 4-chlorobenzenesulfonyl pharmacophore but differs in using a 1,2,4-triazole regioisomer and an azetidine core rather than a flexible linker; these structural differences preclude direct quantitative extrapolation.

Cholinesterase inhibition Anticancer 4-Chlorobenzenesulfonyl pharmacophore

Structural Differentiation from the Closest Purchasable Analog: 4-Chlorophenyl vs. Cyclohexyl Sulfonyl Substituent

The closest purchasable analog to the target compound appears to be 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which replaces the 4-chlorophenyl group with a cyclohexyl group on the sulfonyl moiety . The 4-chlorophenyl substituent introduces an aromatic ring with an electron-withdrawing chlorine atom, creating a π-system capable of participating in π-π stacking and halogen bonding interactions with target proteins, whereas the cyclohexyl analog provides only hydrophobic contacts [1]. The chlorine atom also alters the sulfonyl group's electrophilicity: the Hammett σp constant for Cl is +0.23 (electron-withdrawing), compared to effectively 0 for cyclohexyl, which may modulate the sulfonyl group's hydrogen-bond acceptor strength and metabolic stability [1]. Direct comparative biological data between these two compounds are not publicly available.

Structure-activity relationship Analog selection Electronic effects

Optimal Research Application Scenarios for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Based on Differentiated Evidence


Antibacterial Discovery: Gram-Negative Translation Inhibition Screening

Based on the validated activity of the N-substituted triazolo-azetidine scaffold against E. coli ΔtolC (MIC = 12.5 µg/mL for primary hit, MIC = 6.25 µg/mL for optimized analog) [1], the target compound is appropriately deployed as a screening candidate in Gram-negative antibacterial panels. Its conformational constraint and balanced lipophilicity (XLogP3 = 1) may confer advantages in bacterial cell penetration relative to more polar or flexible analogs. Researchers should benchmark against erythromycin (MIC = 2.5–5 µg/mL) and include the ΔtolC efflux pump mutant to assess permeability contributions [1].

Cholinesterase Inhibitor Lead Optimization: SAR Probe with Conformational Constraint

Given the 28-fold AChE inhibition superiority of a related 4-chlorobenzenesulfonyl-1,2,3-triazole hybrid (compound 8b, IC50 = 0.29 mM) over galantamine (IC50 = 8 mM) [2], the target compound serves as a conformationally restricted 1,2,4-triazole regioisomer probe. The azetidine core reduces rotatable bonds from 6–8 (in published flexible triazole-ethanone series) to 4, theoretically improving ligand efficiency. Use in parallel with the flexible 1,2,3-triazole series to isolate the contribution of scaffold preorganization to AChE vs. BuChE selectivity [2].

Anticancer Phenotypic Screening: PC3 and Caco-2 Cell Line Panels

The 4-chlorobenzenesulfonyl pharmacophore has demonstrated cytotoxicity in PC3 prostate cancer cells (IC50 = 3.82 µM for compound 8c, superior to 5-FU at 4.34 µM) and Caco-2 colon adenocarcinoma cells (IC50 = 6.39 µM for compound 8h) [2]. The target compound, presenting this pharmacophore on a rigid azetidine scaffold with a 1,2,4-triazole substituent, is a logical candidate for inclusion in medium-throughput anticancer phenotypic screens. Its favorable ADMET profile predicted for the class (oral absorption, blood-brain barrier penetration) [2] further supports its deployment in cell-based viability assays where compound permeability is critical.

Medicinal Chemistry SAR: Halogen Bonding and π-Stacking Probe vs. Cyclohexyl Analog

For medicinal chemistry groups constructing SAR tables around the azetidine-sulfonyl-triazole chemotype, the target compound provides a distinct electronic profile relative to its closest purchasable analog—the cyclohexylsulfonyl variant. The 4-chlorophenyl group enables π-π stacking and halogen bonding interactions (Hammett σp = +0.23) [3] that the cyclohexyl analog cannot support. Paired testing of both compounds in biochemical or biophysical assays (e.g., SPR, thermal shift) can deconvolute the contribution of aromatic/halogen interactions to target binding, providing richer SAR information per compound than testing either analog alone [3].

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